ERK1/2 inhibitor 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ERK1/2 inhibitor 3 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.

Coupling Reactions: The final steps usually involve coupling these intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes scaling up the reactions, ensuring high yields, and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 3 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

ERK1/2 inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.

Biology: Employed in research to understand the biological functions of ERK1/2 in cell signaling, proliferation, and differentiation.

Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with mutations in the RAS-RAF-MEK-ERK pathway.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the MAPK pathway

Mechanism of Action

ERK1/2 inhibitor 3 exerts its effects by inhibiting the kinase activity of ERK1/2. This prevents the phosphorylation and activation of downstream targets involved in cell proliferation and survival. The compound binds to a specific site on ERK1/2, blocking its interaction with MEK1/2 and other substrates. This inhibition disrupts the MAPK signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

ERK1/2 inhibitor 3 can be compared with other ERK1/2 inhibitors, such as:

Ulixertinib (BVD-523): A first-in-class ERK1/2 inhibitor with clinical activity in BRAF- and NRAS-mutant cancers.

Compound 27: A dual-mechanism inhibitor that inhibits both the catalytic activity of ERK and its phosphorylation by MEK.

JSI-1187: Demonstrates preclinical efficacy in tumor models with MAPK pathway mutations.

This compound is unique in its specific binding mode and ability to prevent the nuclear accumulation of ERK1/2, which may result in more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression .

Biological Activity

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers. The development of ERK1/2 inhibitors, such as ERK1/2 inhibitor 3, has garnered significant attention due to their potential to modulate this pathway and inhibit tumor growth. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for cancer therapy.

This compound functions primarily by inhibiting the phosphorylation and activation of ERK1/2. The mechanism involves:

- Catalytic Inhibition : this compound directly binds to the active site of ERK1/2, preventing substrate phosphorylation.

- Prevention of Nuclear Translocation : By inhibiting the phosphorylation at the T-E-Y motif, the compound prevents ERK1/2 from translocating to the nucleus, where it would typically activate transcription factors involved in cell cycle progression and survival .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across various cancer cell lines. The following table summarizes key findings from preclinical studies:

| Cell Line | Mutation Status | IC50 (µM) | Effect Observed |

|---|---|---|---|

| A375 | BRAF V600E | 0.12 | Inhibition of cell proliferation and survival |

| HCT116 | KRAS G13D | 0.15 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | Wild-type | 0.25 | Reduced migration and invasion capabilities |

| SW620 | KRAS G12V | 0.20 | Decreased tumor growth in xenograft models |

The IC50 values indicate the potency of this compound in inhibiting cell growth, with lower values reflecting higher efficacy.

Case Studies

Several case studies have highlighted the clinical relevance of targeting the ERK pathway with inhibitors like this compound:

-

Case Study 1: Melanoma Treatment

A patient with advanced melanoma harboring a BRAF mutation received treatment with this compound as part of a clinical trial. The patient exhibited a significant reduction in tumor size after six weeks of treatment, correlating with decreased levels of phosphorylated ERK in tumor biopsies. -

Case Study 2: Colorectal Cancer

In another study involving colorectal cancer patients with KRAS mutations, administration of this compound led to improved progression-free survival compared to historical controls receiving standard chemotherapy.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Dual Mechanism Action : Unlike traditional inhibitors that only prevent catalytic activity, this compound also inhibits MEK-mediated phosphorylation, resulting in prolonged inhibition of the ERK pathway . This dual action enhances its therapeutic potential.

- Feedback Mechanisms : Studies suggest that treatment with this compound may mitigate feedback activation commonly observed with upstream MAPK pathway inhibitors, leading to more sustained therapeutic effects .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of ERK1/2 inhibitors like ERK1/2 inhibitor 3, and how can these mechanisms be experimentally validated?

ERK1/2 inhibitors typically function via two mechanisms: (1) ATP-competitive inhibition (blocking kinase activity) and (2) disruption of ERK dimerization or nuclear translocation , which prevents downstream signaling. For covalent inhibitors like ERK1/2 inhibitor 9 (a related compound), binding to ERK1/2 induces degradation via ERK-CLIPTAC formation . Methodological validation :

- Kinase activity assays : Measure IC50 values using recombinant ERK1/2 and substrates like ELK1.

- Western blotting : Assess phospho-ERK1/2 (pERK) suppression in cell lines (e.g., A375 melanoma, Colo-205 colon cancer) treated with inhibitors .

- Immunohistochemistry (IHC) : Quantify pERK inhibition in xenograft tumors or surrogate tissues (e.g., skin biopsies) using color deconvolution algorithms to calculate corrected H-scores .

Q. How should researchers select appropriate in vitro and in vivo models for testing ERK1/2 inhibitors?

- In vitro : Use BRAF/RAS-mutant cell lines (e.g., A375, HT29) to model resistance to upstream MAPK inhibitors. Validate responses via MTT assays for proliferation and colony formation .

- In vivo : Athymic nude mice with subcutaneous xenografts (e.g., Colo-205) are standard. Monitor tumor volume (L×W×H)/2 and pERK suppression in tumors/skin biopsies at 2–4 hours post-dose (peak activity window) .

- Surrogate tissues : Skin biopsies provide a pharmacodynamic biomarker for ERK inhibition, correlating with tumor response (R² >0.8 in preclinical models) .

Q. What statistical approaches are critical for analyzing preclinical and clinical data on ERK1/2 inhibitors?

- Preclinical : Use Student’s t-test for tumor growth curves and ANOVA for dose-response comparisons. EC50 calculations via nonlinear regression (GraphPad Prism) .

- Clinical : Linear mixed-effects models for pharmacokinetic (AUC, Cmax) and pharmacodynamic (pERK inhibition) data. Bayesian credible intervals for dose-limiting toxicity (DLT) rates .

- IHC analysis : Apply color deconvolution algorithms to generate per-pixel H-scores, adjusted for IgG-negative controls .

Advanced Research Questions

Q. How can ERK1/2 inhibitors overcome resistance to upstream MAPK pathway inhibitors (e.g., BRAF/MEK inhibitors)?

Resistance often arises from ERK reactivation via alternative splicing or feedback loops. ERK1/2 inhibitors like MK-8353 (a dual-mechanism inhibitor) suppress both kinase activity and phosphorylation, showing efficacy in BRAF-mutant melanoma and colorectal cancer models resistant to vemurafenib . Experimental strategies :

- Combination therapy : Co-administer with MEK inhibitors (e.g., cobimetinib) to block compensatory pathways .

- Time-course studies : Monitor pERK rebound using IHC or Western blotting at 10–12 hours post-dose to optimize dosing schedules .

Q. What are the challenges in validating ERK dimerization as a therapeutic target, and how can they be addressed?

ERK dimerization drives nuclear translocation and oncogenic signaling. Small-molecule inhibitors (e.g., SCH772984) disrupt dimerization but require structural validation. Methods :

- Hydrogen/deuterium exchange mass spectrometry (HDX-MS) : Map ERK2-MKP3 binding interfaces to identify dimerization inhibitors .

- Crystallography : Resolve inhibitor-bound ERK1/2 structures to guide SAR studies (e.g., GDC-0994’s pyrimidine scaffold) .

Q. How can researchers design clinical trials for ERK1/2 inhibitors to maximize pharmacodynamic insights?

- Phase I dose-escalation : Include skin biopsies at baseline, Cmax (3–5 hours post-dose), and Cmin (8–10 hours) to correlate pERK suppression with AUC/Cmax .

- Biomarker-driven cohorts : Enrich for RAS/RAF-mutant tumors and use adaptive designs (e.g., NCT identifiers in Table 1 of ) .

- Adverse event monitoring : Track ocular toxicity (retinopathy) via OCT imaging, a known class effect of ERK inhibitors .

Q. What methodologies are recommended for analyzing contradictory data on ERK1/2 inhibitor efficacy across cell lines?

Discrepancies may arise from genetic heterogeneity or off-target effects. Resolution strategies :

- Panel testing : Screen inhibitors across 50+ cell lines (e.g., NCI-60 panel) with annotated mutational profiles .

- CRISPR validation : Knock out ERK1/2 in resistant lines to confirm on-target activity .

- Pathway enrichment analysis : Use RNA-seq to identify compensatory pathways (e.g., PI3K/AKT) in non-responders .

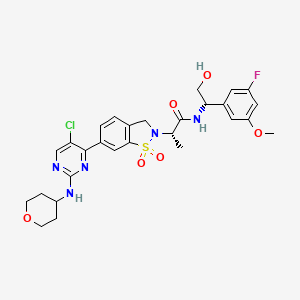

Properties

Molecular Formula |

C28H31ClFN5O6S |

|---|---|

Molecular Weight |

620.1 g/mol |

IUPAC Name |

(2S)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1,1-dioxo-3H-1,2-benzothiazol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |

InChI |

InChI=1S/C28H31ClFN5O6S/c1-16(27(37)33-24(15-36)19-9-20(30)12-22(10-19)40-2)35-14-18-4-3-17(11-25(18)42(35,38)39)26-23(29)13-31-28(34-26)32-21-5-7-41-8-6-21/h3-4,9-13,16,21,24,36H,5-8,14-15H2,1-2H3,(H,33,37)(H,31,32,34)/t16-,24+/m0/s1 |

InChI Key |

VMIRUEBEKFUOHT-UPCLLVRISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Canonical SMILES |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.